![molecular formula C16H14N4O6 B14701764 2-[2-(2,4-Dinitrophenyl)hydrazinylidene]-2-phenylethyl acetate CAS No. 15212-17-6](/img/structure/B14701764.png)
2-[2-(2,4-Dinitrophenyl)hydrazinylidene]-2-phenylethyl acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[2-(2,4-Dinitrophenyl)hydrazinylidene]-2-phenylethyl acetate is an organic compound with the molecular formula C16H14N4O6 This compound is known for its distinctive structure, which includes a hydrazone linkage and nitro groups
Méthodes De Préparation
The synthesis of 2-[2-(2,4-Dinitrophenyl)hydrazinylidene]-2-phenylethyl acetate typically involves the reaction of 2,4-dinitrophenylhydrazine with an appropriate aldehyde or ketone. One common method includes the reaction of 2,4-dinitrophenylhydrazine with 4-hydroxybenzaldehyde in ethanol under reflux conditions . The reaction proceeds through the formation of a hydrazone intermediate, which is then acetylated to yield the final product.
Analyse Des Réactions Chimiques
2-[2-(2,4-Dinitrophenyl)hydrazinylidene]-2-phenylethyl acetate undergoes various chemical reactions, including:
Oxidation: The nitro groups can be reduced to amino groups under appropriate conditions.
Reduction: The compound can be reduced to form hydrazine derivatives.
Substitution: The hydrazone linkage can participate in nucleophilic substitution reactions. Common reagents used in these reactions include reducing agents like sodium borohydride and oxidizing agents like potassium permanganate. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
2-[2-(2,4-Dinitrophenyl)hydrazinylidene]-2-phenylethyl acetate has been explored for various scientific research applications:
Chemistry: It is used as a reagent in the synthesis of other organic compounds.
Biology: The compound has been studied for its potential anticancer activity.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of dyes and pigments due to its vibrant color properties.
Mécanisme D'action
The mechanism of action of 2-[2-(2,4-Dinitrophenyl)hydrazinylidene]-2-phenylethyl acetate involves its interaction with cellular components. The nitro groups can undergo reduction to form reactive intermediates that interact with cellular proteins and DNA, leading to cytotoxic effects. The hydrazone linkage also plays a role in its biological activity by facilitating the formation of reactive species.
Comparaison Avec Des Composés Similaires
2-[2-(2,4-Dinitrophenyl)hydrazinylidene]-2-phenylethyl acetate can be compared with other similar compounds, such as:
2-[2-(2,4-Dinitrophenyl)hydrazono]-4-oxothiazolidine derivatives: These compounds also contain the 2,4-dinitrophenylhydrazone moiety and have been studied for their anticancer activity.
4-{[2-(2,4-Dinitrophenyl)hydrazinylidene]methyl}phenol: . The uniqueness of this compound lies in its specific structure and the presence of the acetate group, which can influence its reactivity and biological activity.
Propriétés
Numéro CAS |
15212-17-6 |
|---|---|
Formule moléculaire |
C16H14N4O6 |
Poids moléculaire |
358.31 g/mol |
Nom IUPAC |
[2-[(2,4-dinitrophenyl)hydrazinylidene]-2-phenylethyl] acetate |
InChI |
InChI=1S/C16H14N4O6/c1-11(21)26-10-15(12-5-3-2-4-6-12)18-17-14-8-7-13(19(22)23)9-16(14)20(24)25/h2-9,17H,10H2,1H3 |
Clé InChI |
HIZWBHYXEIYWIV-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)OCC(=NNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


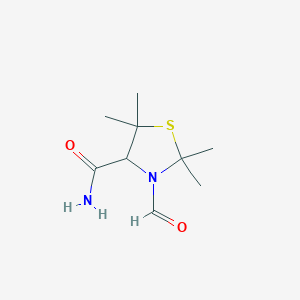
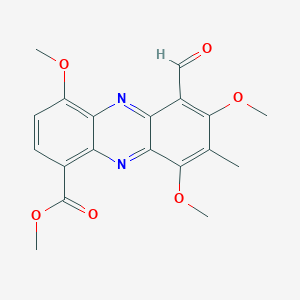
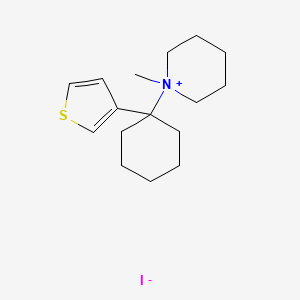

![2-[(2,5-Dimethoxyphenyl)methylideneamino]-2-methylpropan-1-ol](/img/structure/B14701701.png)
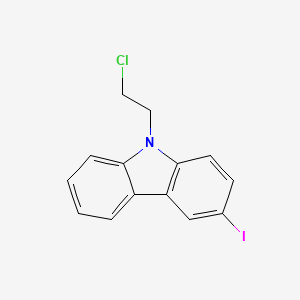
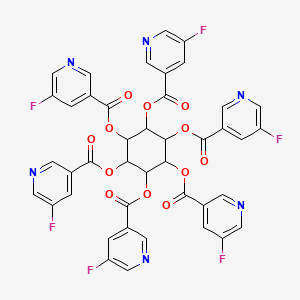

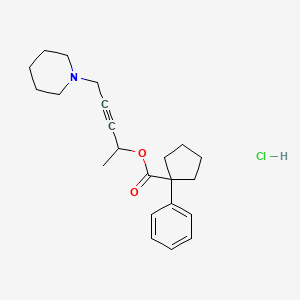

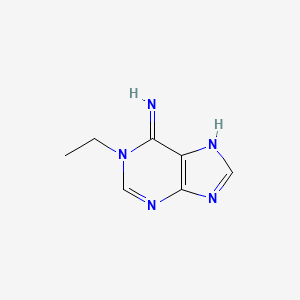
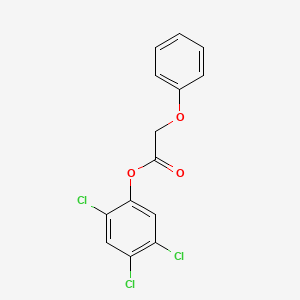
![Bicyclo[4.2.2]deca-2,4,7-triene](/img/structure/B14701753.png)

